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Compound of Interest

Compound Name: 7,4'-Dihydroxyflavone

Cat. No.: B191080 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 7,4'-dihydroxyflavone, a naturally occurring flavonoid with significant biological activities.

This document details the key spectroscopic data, experimental protocols for obtaining this

data, and a relevant signaling pathway where this compound is active.

Spectroscopic Data
The structural elucidation of 7,4'-dihydroxyflavone is accomplished through a combination of

spectroscopic techniques. The following tables summarize the key quantitative data obtained

from Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic

Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

The absorption maxima (λmax) are characteristic of the flavone backbone and the substitution

pattern of the hydroxyl groups.
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Solvent Band I (nm) Band II (nm) Reference

Methanol 330 ~250 --INVALID-LINK--

Ethanol 330 Not Reported

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule based on their

vibrational frequencies.

Functional Group Wavenumber (cm⁻¹) Description

O-H (hydroxyl) ~3400-3200 (broad) Stretching vibration

C=O (carbonyl) ~1640-1620
Stretching vibration of the γ-

pyrone ring

C=C (aromatic) ~1610, 1580, 1500
Stretching vibrations of the

aromatic rings

C-O (ether/phenol) ~1250-1000 Stretching vibrations

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

the molecule. The data presented here is for the compound dissolved in dimethyl sulfoxide-d₆

(DMSO-d₆).
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 ~6.8 s -

H-5 ~7.9 d ~8.8

H-6 ~6.9 dd ~8.8, 2.2

H-8 ~6.8 d ~2.2

H-2', H-6' ~7.9 d ~8.7

H-3', H-5' ~6.9 d ~8.7

7-OH ~10.9 s (br) -

4'-OH ~10.1 s (br) -

Note: The chemical shifts and coupling constants are approximate and can vary slightly based

on experimental conditions.

The following ¹³C NMR data is available from SpectraBase.[1]
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Carbon Chemical Shift (δ, ppm)

C-2 163.4

C-3 102.9

C-4 181.9

C-4a 104.9

C-5 126.5

C-6 114.9

C-7 162.7

C-8 102.2

C-8a 157.5

C-1' 121.3

C-2', C-6' 128.8

C-3', C-5' 116.0

C-4' 161.2

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, confirming the molecular weight and aiding in structural elucidation.

Ionization Mode [M+H]⁺ (m/z) [M-H]⁻ (m/z)
Key Fragment Ions
(m/z)

Electrospray (ESI) 255.065 253.050 227, 153, 137, 121

Experimental Protocols
The following are detailed methodologies for the spectroscopic characterization of pure 7,4'-
dihydroxyflavone.
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UV-Visible Spectroscopy
Objective: To determine the absorption maxima (λmax) of 7,4'-dihydroxyflavone.

Materials:

7,4'-dihydroxyflavone

Spectroscopic grade methanol

Quartz cuvettes (1 cm path length)

UV-Vis spectrophotometer

Procedure:

Prepare a stock solution of 7,4'-dihydroxyflavone in methanol at a concentration of 1

mg/mL.

Dilute the stock solution with methanol to obtain a final concentration of approximately 10

µg/mL.

Use methanol as a blank to zero the spectrophotometer.

Record the UV-Vis spectrum of the diluted sample from 200 to 500 nm.

Identify the wavelengths of maximum absorbance (λmax).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups of 7,4'-dihydroxyflavone.

Materials:

7,4'-dihydroxyflavone (solid)

Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR)

accessory
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Procedure:

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing

it to dry completely.

Record a background spectrum.

Place a small amount of the solid 7,4'-dihydroxyflavone powder onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Record the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

Clean the ATR crystal after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 7,4'-
dihydroxyflavone.

Materials:

7,4'-dihydroxyflavone (5-10 mg for ¹H, 20-30 mg for ¹³C)

Deuterated dimethyl sulfoxide (DMSO-d₆)

NMR tubes

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Dissolve the appropriate amount of 7,4'-dihydroxyflavone in approximately 0.6-0.7 mL of

DMSO-d₆ in a clean, dry NMR tube.

Ensure the sample is fully dissolved; gentle warming or sonication may be used if necessary.

Place the NMR tube in the spectrometer.
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Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a

relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-

to-noise ratio.

Acquire the ¹³C NMR spectrum. This will require a larger number of scans than the ¹H

spectrum. A proton-decoupled sequence is typically used.

Process the spectra, including Fourier transformation, phase correction, and baseline

correction.

Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H

and δ ≈ 39.52 ppm for ¹³C).

Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of 7,4'-
dihydroxyflavone.

Materials:

7,4'-dihydroxyflavone

HPLC-grade methanol or acetonitrile

Formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode)

Mass spectrometer with an electrospray ionization (ESI) source

Procedure:

Prepare a dilute solution of 7,4'-dihydroxyflavone (e.g., 1-10 µg/mL) in a suitable solvent

mixture (e.g., 50:50 methanol:water).

For positive ion mode, add a small amount of formic acid (e.g., 0.1%) to the solution to

promote protonation.
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For negative ion mode, a basic modifier may be used, although the phenolic hydroxyl groups

are often acidic enough to be deprotonated without a modifier.

Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10

µL/min).

Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).

To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the

precursor ion ([M+H]⁺ or [M-H]⁻) and applying collision-induced dissociation (CID).

Signaling Pathway and Experimental Workflow
Visualization
Signaling Pathway of 7,4'-Dihydroxyflavone in MUC5AC
Inhibition
7,4'-dihydroxyflavone has been shown to inhibit the expression of the MUC5AC gene, which

is involved in mucus overproduction in airway epithelial cells.[2] This inhibition is mediated

through the regulation of the NF-κB and STAT6 signaling pathways and the expression of

histone deacetylase 2 (HDAC2).[2] The upstream activator used in in-vitro studies to induce

MUC5AC expression is phorbol 12-myristate 13-acetate (PMA).
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Figure 1. Signaling Pathway of 7,4'-Dihydroxyflavone in MUC5AC Inhibition
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Caption: Signaling Pathway of 7,4'-Dihydroxyflavone in MUC5AC Inhibition.
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Experimental Workflow for Spectroscopic
Characterization
The logical flow for the complete spectroscopic characterization of a pure compound like 7,4'-
dihydroxyflavone is outlined below.

Figure 2. Experimental Workflow for Spectroscopic Characterization
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Caption: Experimental Workflow for Spectroscopic Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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